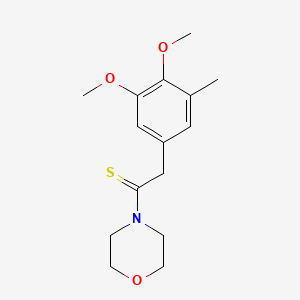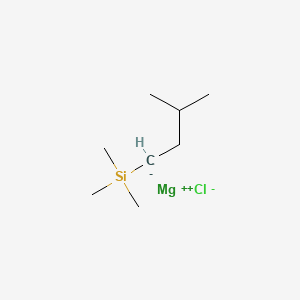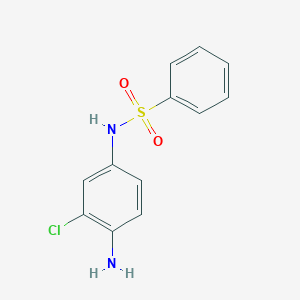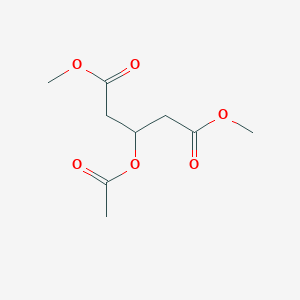![molecular formula C16H20ClPSSn B14375815 {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 90127-45-0](/img/structure/B14375815.png)
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a complex organometallic compound that features a unique combination of tin, sulfur, and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine sulfide with a chlorostannane derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannane and phosphane groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often facilitated by the use of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the toxic and reactive intermediates.
化学反応の分析
Types of Reactions
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The tin and phosphorus atoms can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille or Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium or Grignard reagents for substitution, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. Reaction conditions typically involve low to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicine: Research is ongoing into the use of organotin compounds in anticancer and antimicrobial therapies.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its ability to participate in various chemical reactions due to the presence of reactive tin, sulfur, and phosphorus atoms. These atoms can interact with different molecular targets, facilitating the formation or breaking of chemical bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- {2-[Bromo(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- {2-[Iodo(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-arsane
Uniqueness
What sets {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane apart from similar compounds is its specific combination of tin, sulfur, and phosphorus atoms, which imparts unique reactivity and potential applications. The presence of the chloro group also allows for further functionalization, making it a versatile reagent in synthetic chemistry.
特性
CAS番号 |
90127-45-0 |
|---|---|
分子式 |
C16H20ClPSSn |
分子量 |
429.5 g/mol |
IUPAC名 |
2-[chloro(dimethyl)stannyl]ethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14PS.2CH3.ClH.Sn/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;2*1H3;1H;/q;;;;+1/p-1 |
InChIキー |
MTLRGXPSHPUGAN-UHFFFAOYSA-M |
正規SMILES |
C[Sn](C)(CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14375747.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)

![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)


![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)

![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)

